molecular formula C8H7ClF4O B6313928 3-(4-METHYL-2,2,3,3-TETRAFLUOROCYCLOBUT-1-YL)ACRYLOYL CAS No. 27624-50-6

3-(4-METHYL-2,2,3,3-TETRAFLUOROCYCLOBUT-1-YL)ACRYLOYL

Cat. No.: B6313928
CAS No.: 27624-50-6
M. Wt: 230.59 g/mol
InChI Key: VXXKOPKBGNNPHV-NSCUHMNNSA-N
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Description

3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride is a chemical compound with the molecular formula C8H7ClF4O and a molecular weight of 230.59 g/mol.

Preparation Methods

The synthesis of 3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride involves several steps. One common method includes the reaction of 4-methyl-2,2,3,3-tetrafluorocyclobutanone with acryloyl chloride under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Addition Reactions: The double bond in the acryloyl group can undergo addition reactions with various reagents.

    Polymerization: The acryloyl group can also participate in polymerization reactions, forming polymers with unique properties.

Common reagents used in these reactions include nucleophiles like amines and alcohols, as well as catalysts to facilitate the reactions. The major products formed depend on the specific reagents and conditions used in the reactions.

Scientific Research Applications

3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride has significant potential in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the development of new biochemical assays and probes.

    Medicine: Research is ongoing into its potential use in drug development and delivery systems.

    Industry: It has applications in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the acryloyl group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins and other biomolecules, making it useful in various biochemical applications.

Comparison with Similar Compounds

Similar compounds to 3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride include:

    2,2,3,3-Tetrafluorobutanediol: This compound shares the tetrafluorocyclobutyl structure but differs in its functional groups.

    1-Chloro-2,2,3,3-tetrafluoropropane: Another compound with a similar fluorinated structure but different reactivity and applications.

The uniqueness of this compound chloride lies in its combination of the acryloyl group with the tetrafluorocyclobutyl structure, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

(E)-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF4O/c1-4-5(2-3-6(9)14)8(12,13)7(4,10)11/h2-5H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXKOPKBGNNPHV-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C1(F)F)(F)F)C=CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(C1(F)F)(F)F)/C=C/C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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